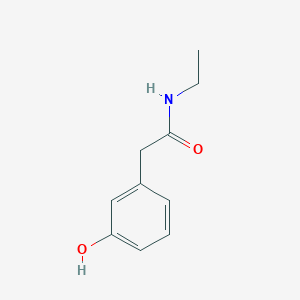

N-ethyl-2-(3-hydroxyphenyl)acetamide

Description

N-Ethyl-2-(3-hydroxyphenyl)acetamide is an acetamide derivative featuring an ethyl group attached to the nitrogen atom and a 3-hydroxyphenyl moiety linked to the acetamide carbonyl group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the ethyl substitution. The compound is commercially available as an organic building block (Ref: 54-OR957618) , suggesting its utility in synthesizing more complex molecules.

Properties

IUPAC Name |

N-ethyl-2-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-11-10(13)7-8-4-3-5-9(12)6-8/h3-6,12H,2,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQSHPMZHYASIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-hydroxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyacetophenone with ethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.

Another synthetic route involves the acylation of 3-hydroxyaniline with ethyl chloroacetate, followed by hydrolysis and subsequent cyclization to form the target compound. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of palladium-catalyzed carbonylation reactions has also been explored for the large-scale synthesis of this compound, offering a more sustainable and cost-effective approach.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions, often in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 3-acetylphenyl ethyl ketone.

Reduction: Formation of N-ethyl-2-(3-hydroxyphenyl)ethylamine.

Substitution: Formation of N-ethyl-2-(3-alkoxyphenyl)acetamide or N-ethyl-2-(3-acetoxyphenyl)acetamide.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its analgesic and anti-inflammatory properties, making it a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which N-ethyl-2-(3-hydroxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. The hydroxyphenyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The ethyl group in N-ethyl-2-(3-hydroxyphenyl)acetamide likely enhances metabolic stability compared to non-alkylated analogs like N-(3-hydroxyphenyl)acetamide .

- Thiazole- or thiazolidinone-containing analogs (e.g., compounds from and ) introduce heterocyclic rings, which may improve binding to enzymatic targets (e.g., c-Abl kinase) .

Pharmacological and Functional Comparisons

Antidepressant Activity

- This compound: The ethyl group may reduce polarity, enhancing blood-brain barrier penetration compared to the non-ethylated analog.

Kinase Modulation

- N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 16 in ) was identified as a c-Abl kinase activator (molecular weight: 235.0) . The thiazole ring likely contributes to kinase binding via π-π interactions.

Photodegradation and Stability

Physicochemical Properties

The table below summarizes inferred properties based on structural features:

Notes:

- The ethyl group in the target compound balances polarity, making it suitable for diverse synthetic applications.

- Thiazole rings () reduce solubility but enhance target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.